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Compound of Interest

Compound Name: 2,3,6-Trimethylaniline

CAS No.: 18102-21-1

Cat. No.: B1600602

Get Quote

Executive Summary & Chemical Profile[1][2][3]
2,3,6-Trimethylaniline presents a dual-challenge in synthetic manipulation:

Steric Hindrance (N-Center): The amino group is flanked by methyl groups at the ortho (C2)

and ortho' (C6) positions. This creates a "steric gate" that retards nucleophilic attack on bulky

electrophiles, often requiring forcing conditions or specific catalysis compared to unhindered

anilines.[1]

Regioselectivity (C-Center): The C4 position (para to the amine) is electronically activated

and sterically accessible, making it the primary site for Electrophilic Aromatic Substitution

(EAS). The C5 position is significantly less reactive.[1]
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Property Value

IUPAC Name 2,3,6-Trimethylaniline

CAS Number 18102-21-1

Molecular Formula C₉H₁₃N

Molecular Weight 135.21 g/mol

Key Reactivity
N-Acylation (Hindered), C4-Bromination

(Favored), Diazotization

Mechanistic Analysis & Regioselectivity
The reactivity of 2,3,6-trimethylaniline is governed by the interplay of the strongly activating

amino group and the weakly activating methyl groups.

Electronic vs. Steric Landscape[1]
The Amino Group (-NH₂): A strong activator and ortho, para-director.

The Methyl Groups (-CH₃): Weak activators.

C2 & C6 Methyls: Block ortho substitution physically.[1]

C3 Methyl: Reinforces activation at C4 (ortho to C3) and C6 (para to C3, but blocked).

The C4 Position: This is the "sweet spot." It is para to the strong -NH₂ donor and ortho to the

C3-methyl. It is the most electron-rich available site.

The C5 Position: Located meta to the -NH₂, it lacks resonance stabilization from the nitrogen

lone pair, making it kinetically unfavorable for EAS.
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Figure 1: Primary reaction pathways. Note the bifurcation between N-centered nucleophilicity

and C-centered electrophilic susceptibility.

Detailed Experimental Protocols
Protocol A: N-Acylation (Overcoming Steric Hindrance)
Due to the 2,6-dimethyl substitution, standard acylation (e.g., acetyl chloride at 0°C) may

proceed sluggishly or incompletely. This protocol uses acetic anhydride with heat to drive the

reaction to completion.

Target Product: N-(2,3,6-Trimethylphenyl)acetamide

Reagents:

2,3,6-Trimethylaniline (1.0 eq)[2]

Acetic Anhydride (1.2 eq)[1][3]

Glacial Acetic Acid (Solvent, 3-5 volumes)

Sodium Acetate (0.1 eq, Catalyst)[1]

Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

dissolve 2,3,6-trimethylaniline (10 mmol, 1.35 g) in glacial acetic acid (5 mL).

Addition: Add sodium acetate (1 mmol, 82 mg) followed by acetic anhydride (12 mmol, 1.13

mL).

Reaction: Heat the mixture to 100°C for 2–4 hours. Note: The elevated temperature is critical

to overcome the steric barrier of the ortho-methyl groups.

Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting aniline spot (lower

Rf) should disappear.[1]

Workup: Pour the hot reaction mixture into ice-cold water (50 mL) with vigorous stirring. The

amide product typically precipitates as a white solid.[1]

Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum

oven at 50°C. Recrystallize from ethanol/water if necessary.

Expected Yield: 85–95%[1]

Protocol B: Regioselective C4-Bromination
This protocol leverages the strong directing effect of the amine to selectively halogenate the 4-

position without affecting the methyl groups.

Target Product: 4-Bromo-2,3,6-trimethylaniline

Reagents:

2,3,6-Trimethylaniline (1.0 eq)[2]

Bromine (Br₂) (1.05 eq)[1]

Acetic Acid (Solvent)[1]

Saturated Sodium Thiosulfate (Quench)[1]

Procedure:
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Preparation: Dissolve 2,3,6-trimethylaniline (10 mmol, 1.35 g) in glacial acetic acid (10 mL)

in a flask shielded from direct light.

Bromination: Prepare a solution of bromine (10.5 mmol, 0.54 mL) in acetic acid (5 mL). Add

this solution dropwise to the aniline solution at room temperature over 30 minutes.

Mechanism:[4] The reaction proceeds via an electrophilic aromatic substitution.[1][5][6]

The steric bulk at C2/C6 directs the incoming bromine to the open C4 position.

Reaction: Stir for an additional 1 hour. A solid hydrobromide salt may precipitate.[1]

Quench: Pour the mixture into ice water (50 mL) containing saturated sodium thiosulfate (10

mL) to destroy excess bromine (indicated by the disappearance of the orange color).

Neutralization: Basify the solution to pH ~9 using 10% NaOH or Na₂CO₃ to liberate the free

base.[1]

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over Na₂SO₄ and

concentrate in vacuo.

Characterization:

¹H NMR (CDCl₃): Look for the loss of the C4-H signal. The aromatic region should simplify

to a singlet (C5-H) if the resolution allows, or a distinct shift of the remaining proton.

Protocol C: Diazotization and Hydrolysis (Sandmeyer
Route)
Converting the aniline to a phenol is a common requirement for modifying the core scaffold.

Target Product: 2,3,6-Trimethylphenol

Procedure:

Salt Formation: Suspend 2,3,6-trimethylaniline (10 mmol) in 15% H₂SO₄ (20 mL). Heat

gently to dissolve if necessary, then cool rapidly to 0–5°C to precipitate the amine sulfate as

a fine suspension.[1]
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Diazotization: Add a solution of NaNO₂ (11 mmol, 0.76 g in 3 mL water) dropwise,

maintaining the temperature below 5°C. Stir for 30 minutes. The solution should become

clear as the diazonium salt forms.

Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing a

boiling solution of 15% H₂SO₄ (20 mL).

Caution: Nitrogen gas will evolve vigorously.[1]

Workup: After addition, boil for 10 minutes. Cool and extract with diethyl ether. Wash with

brine, dry, and concentrate.[1]

Analytical Data & Validation
When characterizing reaction products of 2,3,6-trimethylaniline, specific NMR signatures

confirm the substitution pattern.[6]

Nucleus Signal Region Diagnostic Feature

¹H NMR 2.0 - 2.4 ppm
Three distinct methyl singlets

(often overlapping).

¹H NMR 6.5 - 7.0 ppm

Aromatic region: In the parent

amine, two protons (C4-H and

C5-H) appear as a doublet (J

~8 Hz) or broad signals. After

C4-substitution, this simplifies

to a single aromatic singlet

(C5-H).

¹³C NMR 120 - 150 ppm
C1 (attached to N) will shift

significantly upon acylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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